molecular formula C21H30O2 B13425919 5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol

5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol

Cat. No.: B13425919
M. Wt: 314.5 g/mol
InChI Key: CBTJTXBOVDHKFW-UHFFFAOYSA-N
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Description

5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol is a synthetic cannabinoid. This compound is known for its unique structure, which includes a methano-2H-1-benzoxocin ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol can be synthesized through a pyridine-catalyzed citral-olivetol condensation . This method involves the reaction of citral with olivetol in the presence of pyridine, which acts as a catalyst. The reaction conditions typically include a controlled temperature and specific solvent to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol has several scientific research applications, including:

    Chemistry: Used as a model compound to study synthetic pathways and reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including interactions with cannabinoid receptors.

    Medicine: Explored for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and influencing pathways involved in pain, inflammation, and other responses .

Comparison with Similar Compounds

Similar Compounds

    Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.

    Cannabidiol (CBD): A non-psychoactive component of cannabis with various therapeutic effects.

    Synthetic cannabinoids: A class of compounds designed to mimic the effects of natural cannabinoids.

Uniqueness

5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol is unique due to its specific chemical structure, which includes a methano-2H-1-benzoxocin ring system.

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-3-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h9-12,14,16-17,22H,5-8,13H2,1-4H3

InChI Key

CBTJTXBOVDHKFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C3CC(C=CC3C(C)C)(OC2=C1)C)O

Origin of Product

United States

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